molecular formula C21H20FN3O2 B11192973 2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide

2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B11192973
M. Wt: 365.4 g/mol
InChI Key: KLWILNHXJFRBMV-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-[(4-Methylphenyl)Methyl]Acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a dihydropyrimidinone core. Its molecular formula is C20H20FN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-[(4-Methylphenyl)Methyl]Acetamide typically involves multiple steps. One common method starts with the preparation of the dihydropyrimidinone core, followed by the introduction of the fluorophenyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-[(4-Methylphenyl)Methyl]Acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-[(4-Methylphenyl)Methyl]Acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-[(4-Methylphenyl)Methyl]Acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-[(4-Methylphenyl)Methyl]Acetamide include:

Uniqueness

What sets 2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-[(4-Methylphenyl)Methyl]Acetamide apart is its specific combination of functional groups and its dihydropyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C21H20FN3O2/c1-14-3-5-16(6-4-14)12-23-19(26)13-25-20(27)11-15(2)24-21(25)17-7-9-18(22)10-8-17/h3-11H,12-13H2,1-2H3,(H,23,26)

InChI Key

KLWILNHXJFRBMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=C(N=C2C3=CC=C(C=C3)F)C

Origin of Product

United States

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